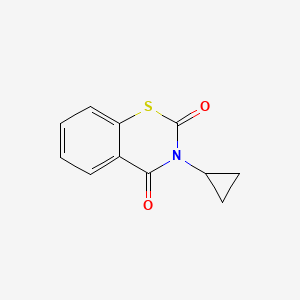

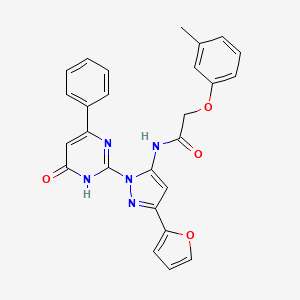

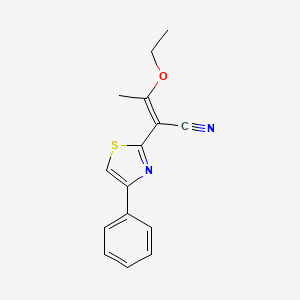

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. The provided papers discuss the synthesis and biological evaluation of compounds that share structural similarities, particularly in the quinazolinone moiety, which is a common scaffold in medicinal chemistry due to its potential therapeutic properties.

Synthesis Analysis

In the first paper, a series of novel non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT) were synthesized, which included a quinazolinone core similar to the compound . The synthesis involved the addition of 1-lithio-2-(aryl)alkyne nucleophiles to a protected quinazolinone, followed by deprotection. This method suggests a versatile approach to modifying the quinazolinone scaffold, which could potentially be applied to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. The stereochemistry, as mentioned in the first paper, plays a significant role in the activity of these compounds, as demonstrated by the resolution of compound 4a into its enantiomers and the identification of the active enantiomer . This insight into the importance of stereochemistry could be relevant for understanding the activity of the compound under analysis.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "this compound". However, the synthesis methods described for related compounds suggest that reactions such as nucleophilic addition, deprotection, and palladium-catalyzed coupling are likely to be involved in the chemical manipulation of the quinazolinone core .

Physical and Chemical Properties Analysis

While the papers do not directly report on the physical and chemical properties of the specific compound , the structural features of the quinazolinone derivatives, such as the presence of a cyclopropyl group and a chloro substituent, are known to influence these properties. The lipophilicity, solubility, and stability of these compounds are critical parameters that affect their pharmacokinetic profile and, consequently, their therapeutic potential .

Biological Activity

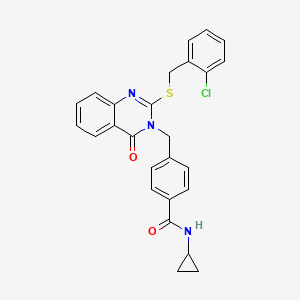

The second paper discusses the design and synthesis of thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors . These compounds exhibited significant antiproliferative activities against various cancer cell lines and demonstrated selectivity for certain HDAC isoforms. The presence of a thioquinazolinone moiety in the compound of interest suggests that it may also possess HDAC inhibitory activity, which could be explored for potential anticancer applications .

Scientific Research Applications

Structure-Activity Relationship Studies

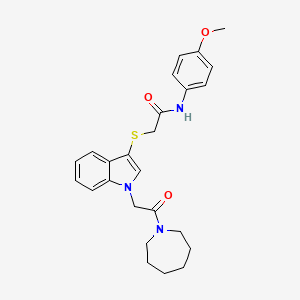

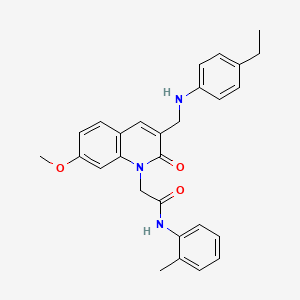

Research has explored various benzamide derivatives and their pharmacological effects, especially focusing on the structure-activity relationship (SAR). One study discovered potent serotonin-3 (5-HT3) receptor antagonists by experimenting with different aromatic nuclei, finding that certain heteroaromatic rings, including the 1H-indazole ring, significantly increased activity. This research led to the identification of compounds with superior effects compared to existing treatments like ondansetron and granisetron (Harada et al., 1995).

Anticonvulsant Properties

A series of benzamide derivatives were designed, synthesized, and evaluated for their anticonvulsant properties. The presence of essential functional groups for binding to benzodiazepine receptors and the inclusion of the 4-thiazolidinone ring as an anticonvulsant pharmacophore were notable. Some compounds demonstrated considerable anticonvulsant activity in tests, with one compound, in particular, showing significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Imaging and Diagnostic Applications

Fluorine-18-labeled benzamide analogues have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors. Studies indicated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

Role in Lipid Metabolism

Investigations into benzamide derivatives have also touched upon lipid metabolism. A novel 2,3-oxidosqualene cyclase inhibitor was studied for its effects on cholesterol biosynthesis and lipid metabolism, demonstrating lipid-lowering activity in animal models. This research suggests a potential therapeutic role of such compounds in treating lipid-related disorders (Eisele et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O2S/c27-22-7-3-1-5-19(22)16-33-26-29-23-8-4-2-6-21(23)25(32)30(26)15-17-9-11-18(12-10-17)24(31)28-20-13-14-20/h1-12,20H,13-16H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTLIGBWCBIKKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)

![1-(2-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2504873.png)